molecular formula C20H15BrN6O2 B2630329 9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921857-00-3

9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2630329
CAS RN: 921857-00-3
M. Wt: 451.284
InChI Key: MVXQIQWQZCKQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a chemical compound with the molecular formula C21H17BrN6O2 . It is available for purchase from certain chemical suppliers.


Physical And Chemical Properties Analysis

The average mass of this compound is 465.303 Da, and the monoisotopic mass is 464.059631 Da . No further physical or chemical properties were found.

Scientific Research Applications

Synthesis and Anticancer Activity

One line of research has centered on synthesizing tricyclic triazino and triazolo[4,3-e]purine derivatives to establish candidates with antineoplastic, anti-HIV-1, and antimicrobial activities. For instance, specific compounds in this category have shown considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D, highlighting their potential as anticancer agents (Ashour et al., 2012).

Anti-Proliferative Agents

Another study focused on the synthesis of novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives, which were evaluated for their in vitro anti-proliferative activity against four human cancer cell lines. Some derivatives showed stronger activity comparable to the standard drug doxorubicin, indicating their potential as anti-proliferative agents (Sucharitha et al., 2021).

Antibacterial Evaluation

Compounds containing the triazolo[4,3-g]purin moiety have been synthesized and screened for antibacterial activity. This work contributes to the ongoing search for new antibacterial agents capable of addressing the challenge of antibiotic resistance (Govori, 2017).

Catalyst-Free Synthesis

Research has also been conducted on the green chemistry-oriented synthesis of triazolo[4,3-a]purine derivatives under catalyst- and solvent-free conditions. This approach not only offers an environmentally friendly method for creating these compounds but also aligns with principles of sustainable chemistry (Karami et al., 2015).

properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-7-9-14(21)10-8-12)19-24-23-16(27(18)19)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXQIQWQZCKQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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